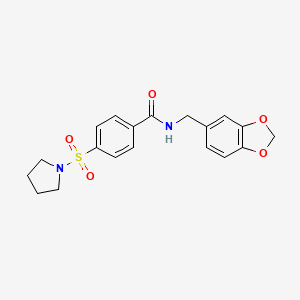

![molecular formula C11H14O3 B2411133 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol CAS No. 35987-38-3](/img/structure/B2411133.png)

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol” has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied. For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a substituted chalcone, was described as largely planar but slightly kinked .Aplicaciones Científicas De Investigación

Applications in Antimicrobial and Antifungal Research

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol and its derivatives have been extensively studied for their antimicrobial and antifungal properties. A study synthesized tri-fluorinated chalcones from this compound and demonstrated significant antimicrobial activity against bacteria like P. vulgaris, S. aureus, and fungi such as A. niger and C. albicans. The study's findings suggest that the antimicrobial activity may be correlated with the compounds' electronic properties, such as the lower band gap in one of the derivatives, indicating a charge transfer mechanism possibly contributing to its effectiveness against microbes (Shinde, Adole, & Jagdale, 2021).

Role in Cancer Research

Research involving the compound has also extended to cancer treatment, where derivatives containing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their inhibitory effects on B-Raf kinase, an enzyme involved in cell growth and proliferation. Some derivatives showed potent biological activity against B-Raf(V600E) and human melanoma cell lines, indicating potential applications in cancer therapy (Yang et al., 2012).

Synthesis and Material Applications

The compound's versatility is further evidenced by its application in material sciences. Researchers have utilized it in the molecular design of non-doped blue organic light-emitting devices (OLEDs). Compounds synthesized with this chemical structure exhibited blue emission and high luminance, suggesting their use in developing efficient OLEDs (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Application in Synthesis of Novel Compounds

Additionally, the compound has been employed as a precursor in synthesizing various novel derivatives with potential biological activities. For instance, novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid were synthesized and tested for antimicrobial and antioxidant activities. Molecular docking with protein Sortase A indicated that some compounds could act as potential antimicrobial agents (Pothuri, Machiraju, & Rao, 2020).

Direcciones Futuras

The future directions for the study of “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVWXDHWSVZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)

![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)

![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)

![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)